molecular formula C15H10F6O6S2 B3164131 Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) CAS No. 889676-12-4

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)

Cat. No. B3164131
CAS RN: 889676-12-4
M. Wt: 464.4 g/mol
InChI Key: QDLVLFXYEUFYDM-UHFFFAOYSA-N
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Description

“Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)” is a chemical compound with the CAS Number: 889676-12-4 . It has a molecular weight of 464.36 and its IUPAC name is methylenebis (4,1-phenylene) bis (trifluoromethanesulfonate) . The compound is typically in the form of a white to yellow solid .


Molecular Structure Analysis

The Inchi Code for “Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)” is 1S/C15H10F6O6S2/c16-14(17,18)28(22,23)26-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)27-29(24,25)15(19,20)21/h1-8H,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)” is a white to yellow solid . The compound has a molecular weight of 464.36 . The Inchi Code provides information on its molecular structure .

Scientific Research Applications

Oxidative Reactions and Synthesis

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) and related compounds have been explored in various oxidative reactions and synthesis processes. For example, the reaction of N,N′-methylenebis(trifluoromethanesulfonamide) with styrene under oxidative conditions leads to the formation of products like triflamide, 2-iodo-1-phenylethanol, and N,N′-bis(trifluoromethanesulfonyl)urea, suggesting a potential application in organic synthesis and material modification (Moskalik et al., 2019).

Material Science and Polymer Research

In material science and polymer research, compounds structurally related to methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) have been used to investigate the solution and rheological properties of cationic cellulose/gemini surfactant complexes. These studies highlight the effects of alkyl chain and spacer length on the interactions between polymers and surfactants, potentially impacting the development of new materials and coatings (Pan et al., 2020).

Catalysis and Chemical Reactions

Further, these compounds have been employed in catalysis and as intermediates in chemical reactions. For instance, the synthesis and reactions of silanes containing two triflate groups demonstrate the utility of these compounds in the preparation of materials with specific chemical functionalities, which can be crucial in catalysis and chemical synthesis (Matyjaszewski & Chen, 1988).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

[4-[[4-(trifluoromethylsulfonyloxy)phenyl]methyl]phenyl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6O6S2/c16-14(17,18)28(22,23)26-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)27-29(24,25)15(19,20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLVLFXYEUFYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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